
6-(Pyrazin-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrazin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the established synthetic routes for 6-(Pyrazin-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?
Basic Research Question
The synthesis typically involves coupling pyrazine derivatives with functionalized pyrimidine precursors. A common method includes:
- Step 1 : Reacting 4-chloropyrimidine with pyrazin-2-amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃ to facilitate nucleophilic substitution .
- Step 2 : Purification via column chromatography or recrystallization (e.g., using ethanol) to isolate the product.
Optimization Strategies : - Temperature Control : Prolonged reflux (10–12 hours) improves substitution efficiency .
- Catalytic Additives : Use of Pd-based catalysts for cross-coupling reactions can enhance regioselectivity .
Example Data : Yields for analogous pyrimidine derivatives range from 7% to 24% under varying conditions .
Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in data resolved?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm substitution patterns (e.g., pyrazine protons appear as distinct doublets at δ 8.5–9.0 ppm) .
- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios (e.g., C: 54.5%, H: 3.8%, N: 31.8%) .
- X-ray Crystallography : Resolves ambiguities in molecular geometry. SHELX and CCP4 software are standard for structure refinement .
Data Resolution : Discrepancies in melting points or spectral data are addressed by repeating syntheses under controlled conditions and cross-validating with computational models (e.g., DFT calculations) .
Q. How do structural modifications of this compound influence its CDK4/6 inhibitory activity?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Pyrazine Substitution : The pyrazine ring enhances π-π stacking with kinase active sites, improving potency compared to pyridine analogs. For example, replacing N-(pyridin-2-yl) with N-(pyrazin-2-yl) increased CDK4/6 inhibition by 3-fold .
- Auxiliary Substituents : Electron-withdrawing groups (e.g., -F, -Cl) at the pyrimidine 2-position boost binding affinity, while bulky groups reduce solubility .
Methodological Insight : - In Vitro Assays : Use kinase inhibition assays (e.g., ATP competition) to quantify IC₅₀ values.
- 3D-QSAR Modeling : Predicts optimal substituent patterns by correlating molecular descriptors with activity data .
Q. What crystallographic strategies are employed to resolve the 3D structure of this compound complexes?
Advanced Research Question
- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) is preferred. Twinned or low-resolution datasets are processed using SHELXL for small molecules or CCP4 for macromolecular complexes .
- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks are modeled iteratively. For example, SHELXPRO interfaces with PDB formats for protein-ligand docking studies .
Case Study : A MAP4K4 inhibitor analog (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) was resolved using SHELXD, confirming key binding interactions .
Q. How can conflicting biological activity data for this compound be systematically addressed?
Advanced Research Question
- Source Identification : Check assay variability (e.g., cell line specificity, ATP concentration in kinase assays). For instance, IC₅₀ values may differ between HEK293 vs. HeLa cells .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicates. Contradictions in cytotoxicity data (e.g., EC₅₀ ranges) often arise from differing endpoint measurements (e.g., MTT vs. Annexin V assays) .
- Meta-Analysis : Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .
Q. What computational approaches support the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
- 3D-QSAR : Combines molecular alignment and partial least squares (PLS) regression to predict substituent effects. For example, a 3D-QSAR model for antileukemic triazine derivatives achieved a cross-validated q2 > 0.8 .
- Molecular Dynamics (MD) : Simulates ligand-protein binding stability. A study on MAP4K4 inhibitors used MD to validate hydrogen-bond retention with Asp823 over 100 ns .
- Docking Software : AutoDock Vina or Schrödinger Glide predicts binding poses. Pyrazine’s nitrogen atoms show strong interactions with kinase hinge regions (e.g., CDK2/cyclin E) .
Propriétés
Numéro CAS |
1221974-19-1 |
---|---|
Formule moléculaire |
C8H7N5 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
6-pyrazin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H7N5/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H,(H2,9,12,13) |
Clé InChI |
SMSSPTHWZWNOPC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=CC(=NC=N2)N |
SMILES canonique |
C1=CN=C(C=N1)C2=CC(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.